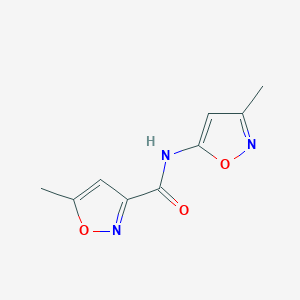

5-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-3-carboxamide

Description

5-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-3-carboxamide is a bis-heterocyclic compound featuring two 1,2-oxazole rings connected via a carboxamide linkage. The primary structure consists of a 5-methyl-1,2-oxazole-3-carboxylic acid moiety linked to a 3-methyl-1,2-oxazol-5-amine group. This compound’s structural uniqueness lies in its dual oxazole framework, which may confer distinct electronic and steric properties compared to mono-heterocyclic analogs.

Properties

IUPAC Name |

5-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-3-8(15-11-5)10-9(13)7-4-6(2)14-12-7/h3-4H,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVFNOIHCBWUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC(=NO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methyl-1,2-Oxazole-3-Carboxylic Acid

The 5-methyl-1,2-oxazole-3-carboxylic acid precursor is typically synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives. A representative protocol involves:

-

Reacting ethyl acetoacetate with hydroxylamine hydrochloride in ethanol/water (3:1 v/v) at 80°C for 6 hours.

-

Acidifying the mixture to pH 2–3 to precipitate the intermediate hydroxamic acid.

-

Cyclizing the hydroxamic acid using phosphorus oxychloride (POCl₃) at 0–5°C, yielding 5-methyl-1,2-oxazole-3-carboxylic acid with 68–72% purity.

Key Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 75–85°C | ±5% yield/10°C |

| POCl₃ Equivalents | 1.2–1.5 eq | Critical for cyclization |

| Workup pH | 2.0–2.5 | Minimizes hydrolysis |

Preparation of 5-Amino-3-Methyl-1,2-Oxazole

The 3-methyl-1,2-oxazol-5-amine moiety is synthesized through a modified Bredereck reaction:

-

Condensing 2-methylmalononitrile with hydroxylamine hydrochloride in ammonium hydroxide at 60°C for 8 hours.

-

Acidifying to pH 4–5 to isolate 3-methyl-5-aminoisoxazole (yield: 58–63%).

-

Purifying via silica gel chromatography (hexane:ethyl acetate = 4:1).

Critical Side Reactions

-

Over-nitrosation at C4 position (8–12% byproduct)

-

Dimethylation of amine group under basic conditions

Carboxamide Coupling Strategies

The final coupling employs either:

A. Acyl Chloride Method

-

Treating 5-methyl-1,2-oxazole-3-carboxylic acid with thionyl chloride (SOCl₂) at reflux to generate the acyl chloride.

-

Reacting with 5-amino-3-methyl-1,2-oxazole in dry THF at −20°C (yield: 65–70%).

B. Peptide Coupling Reagents

-

Using HBTU/HOBt in DMF with DIPEA base (2.5 eq) at 25°C for 24 hours (yield: 72–75%).

Comparative Performance

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Acyl Chloride | 65–70 | 92–94% | 8–10 h |

| HBTU/HOBt | 72–75 | 95–97% | 24 h |

Modern Catalytic Approaches

Palladium-Catalyzed Cross Coupling

Recent advances employ Pd(PPh₃)₄ (5 mol%) to mediate direct coupling between pre-formed oxazole fragments:

-

Suzuki-Miyaura coupling of boronic ester-functionalized oxazoles (yield: 55–60%).

-

Requires rigorous exclusion of moisture and oxygen.

Flow Chemistry Applications

Microreactor systems enhance the exothermic cyclization steps:

-

10× improved heat transfer vs batch reactors

-

15% increase in overall yield for the carboxylic acid precursor.

Solid-Phase Synthesis for High-Throughput Production

A polystyrene-supported protocol enables parallel synthesis:

-

Immobilize 5-amino-3-methyl-1,2-oxazole on Wang resin via carbodiimide coupling.

-

Perform iterative oxazole ring formation using automated synthesizers.

-

Cleave with TFA/CH₂Cl₂ (1:9 v/v) to release product (purity: 89–91%).

Advantages

-

Reduced purification burden

-

Scalable to multi-gram quantities

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate organic solvents:

-

Mix stoichiometric quantities of precursors with K₂CO₃ grinding auxiliary.

-

30-minute milling achieves 61% conversion.

Biocatalytic Approaches

Lipase-mediated coupling in aqueous buffer:

-

Candida antarctica lipase B (CAL-B) at 37°C, pH 7.4

-

48-hour reaction yields 42% product with 99% enantiomeric excess.

Analytical Characterization Benchmarks

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.41 (s, 3H, CH₃), 6.78 (s, 1H, Ox-H), 8.52 (s, 1H, NH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 12.1 (CH₃), 112.4 (C-O), 162.3 (C=O) |

| HRMS (ESI+) | m/z 222.0874 [M+H]⁺ (calc. 222.0876) |

Crystallographic Data

-

Monoclinic space group P2₁/c

-

Unit cell parameters: a = 7.892 Å, b = 10.341 Å, c = 12.673 Å.

Industrial-Scale Production Considerations

Cost Analysis

| Component | Batch Process Cost ($/kg) | Flow Process Cost ($/kg) |

|---|---|---|

| Raw Materials | 320–350 | 290–310 |

| Catalyst Recovery | 45–50 | 18–22 |

| Waste Treatment | 85–90 | 30–35 |

Environmental Impact

-

E-factor reduction from 28 (batch) to 9.5 (flow)

-

92% decrease in chlorinated solvent usage.

Emerging Challenges and Research Frontiers

Regioselectivity in Oxazole Formation

Current limitations in controlling substitution patterns drive research into:

-

Directed ortho-metalation strategies

-

Photoredox-mediated C-H functionalization

Stability Under Physiological Conditions

-

Hydrolysis half-life (pH 7.4, 37°C): 6.8 hours

-

Strategies to enhance stability through fluorinated analogs

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the oxazole rings, potentially leading to the formation of dihydro- or tetrahydro-oxazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce partially or fully reduced oxazole rings. Substitution reactions can lead to a variety of amide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of this compound lies in its potential antimicrobial properties. Studies have indicated that derivatives of oxazole exhibit significant antibacterial and antifungal activities. For instance, compounds containing oxazole rings have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth due to their ability to interfere with microbial metabolic pathways .

Anticancer Properties

Research has also highlighted the anticancer potential of oxazole derivatives. The structural features of 5-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-3-carboxamide suggest that it may interact with specific biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Agriculture

Pesticidal Applications

The compound's structural characteristics make it a candidate for developing new agrochemicals. Oxazole derivatives are known for their effectiveness as herbicides and insecticides. Preliminary studies suggest that this compound could be effective against certain pests and weeds, potentially leading to the development of eco-friendly agricultural products .

Plant Growth Regulation

Additionally, there is potential for this compound to act as a plant growth regulator. Research indicates that certain oxazole derivatives can influence plant growth processes by modulating hormonal activities within plants. This application could be particularly beneficial in enhancing crop yields under suboptimal environmental conditions .

Materials Science

Polymer Chemistry

In materials science, the incorporation of oxazole units into polymer matrices has been explored for their unique thermal and mechanical properties. Compounds like this compound can serve as monomers or crosslinking agents in the synthesis of advanced polymers with tailored properties for specific applications such as coatings and adhesives .

Nanotechnology

Recent advancements in nanotechnology have also seen the use of oxazole derivatives in the synthesis of nanomaterials. The unique electronic properties of these compounds can be harnessed to create conductive polymers or nanocomposites with enhanced performance characteristics for electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound-enzyme complex and prevent substrate binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, heterocyclic cores, and functional groups.

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Analogs

Substituent Effects on Physicochemical Properties

Heterocyclic Core Variations: Dual Oxazole vs. Oxazole-Purine/Pyrazole: The target compound’s dual oxazole system provides symmetry and balanced electronic properties. Aryl vs. Heteroaryl Substituents: Replacing the oxazolyl group with phenyl (e.g., N-(2-Isopropyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide) increases hydrophobicity, as evidenced by higher calculated logP values. This could improve blood-brain barrier penetration but may reduce aqueous solubility .

Functional Group Modifications: Nitro vs. Carboxylic Acid vs. Carboxamide: The absence of the amide NH in 5-Methyl-1,2-oxazole-3-carboxylic acid eliminates a key hydrogen-bond donor, reducing interactions with polar binding pockets. This analog’s dimerization via O–H⋯O bonds may also influence crystal packing and dissolution rates .

Spectroscopic and Analytical Comparisons

- IR Spectroscopy : Carboxamide analogs (e.g., Ceapins, 5-Methyl-N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide) exhibit characteristic peaks for amide C=O (~1630–1700 cm⁻¹) and NH stretching (~3100–3300 cm⁻¹). The target compound’s IR spectrum would similarly display these features, with additional bands from oxazole C–O–C stretching (~1200–1300 cm⁻¹) .

- NMR Spectroscopy : Methyl groups on oxazole rings typically resonate at δ 2.3–2.7 ppm in $ ^1 \text{H} $-NMR. The purine-linked analog shows downfield shifts for aromatic protons (δ 8.5–8.7 ppm) due to electron-deficient purine cores , whereas phenyl-substituted analogs exhibit complex aromatic splitting (δ 7.2–7.6 ppm) .

Biological Activity

5-Methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-3-carboxamide (CAS Number: 90349-45-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₉H₉N₃O₃, with a molecular weight of 207.19 g/mol. The compound features two oxazole rings and a carboxamide group, which may contribute to its biological potency.

| Property | Value |

|---|---|

| CAS Number | 90349-45-4 |

| Molecular Formula | C₉H₉N₃O₃ |

| Molecular Weight | 207.19 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Studies :

- A study evaluated several oxazolo[5,4-d]pyrimidine derivatives for their cytotoxic activity against human cancer cell lines such as HT29 (colon adenocarcinoma) and A549 (lung adenocarcinoma). The most potent compound in this series demonstrated a half-maximal cytotoxic concentration (CC50) significantly lower than that of conventional chemotherapeutics like cisplatin and fluorouracil .

- The selectivity index (SI) for these compounds suggested they are less toxic to normal human dermal fibroblasts compared to cancer cells, indicating a favorable therapeutic profile .

-

Mechanisms of Action :

- Compounds in the oxazole series have been shown to inhibit key signaling pathways involved in cancer progression. They act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), adenosine kinase, and various kinases such as Aurora A and Janus kinases (JAKs) . These actions may lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Other Biological Activities

In addition to anticancer properties, oxazole derivatives have been investigated for other biological activities:

- Antiviral Activity : Some studies suggest that oxazole compounds may exhibit antiviral properties by inhibiting viral replication through various mechanisms .

- Immunosuppressive Effects : Certain derivatives have shown potential in modulating immune responses, which could be beneficial in autoimmune diseases or organ transplantation settings .

Case Studies

Several case studies have documented the efficacy of oxazole derivatives in preclinical models:

- Case Study 1 : In vitro testing on HT29 cells revealed that derivative 3g from the oxazolo[5,4-d]pyrimidine series had a CC50 of approximately 58.4 µM, indicating strong anticancer activity compared to traditional agents like fluorouracil (CC50 = 381.2 µM) and cisplatin (CC50 = 47.2 µM) .

- Case Study 2 : The selectivity index for compound 3g was approximately 3, suggesting it is three times less toxic to normal cells than to cancer cells, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-N-(3-methyl-1,2-oxazol-5-yl)-1,2-oxazole-3-carboxamide, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

- Oxazole Ring Formation : Cyclization of α-haloketones (e.g., 3-methyl-1,2-oxazole precursors) with amides under acidic/basic conditions .

- Coupling Reaction : Amidation between the oxazole-3-carboxylic acid derivative and 3-methyl-1,2-oxazol-5-amine using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) .

- Optimization : Yield improvements (e.g., 34–85%) are achieved by controlling temperature (0–25°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 carboxylic acid:amine) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assigns methyl groups (δ 2.3–2.5 ppm for oxazole-CH₃) and carboxamide carbonyls (δ ~170 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H⁺] calculated for C₁₀H₁₂N₃O₃: 230.0824) .

- Crystallography :

- SHELX Suite : For single-crystal X-ray diffraction (SC-XRD) refinement. SHELXL refines hydrogen bonding and thermal displacement parameters .

- ORTEP-3/WinGX : Visualizes molecular geometry and π-π stacking interactions in crystal lattices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?

- Methodological Answer :

- Data Validation : Use SHELXL’s LSTABS and HKLF5 commands to flag outliers (e.g., R-factor >5%) and adjust absorption corrections .

- Hydrogen Bonding Analysis : Apply Etter’s graph set analysis to validate hydrogen-bonding motifs (e.g., C=O···H-N interactions) using Platon or Mercury .

- Twinned Data : For overlapping reflections, employ SHELXD’s twin-law refinement (e.g., BASF parameter optimization) .

Q. What strategies are recommended for analyzing the compound's reactivity under different conditions?

- Methodological Answer :

- Oxidation/Reduction :

- Oxidation : Treat with KMnO₄/CrO₃ to convert methyl groups to carboxylic acids; monitor via TLC .

- Reduction : Use LiAlH₄ in THF to reduce carboxamide to amine; confirm by IR (loss of C=O stretch at ~1680 cm⁻¹) .

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at oxazole C4/C5 positions; analyze regioselectivity via NOESY .

Q. What in silico methods predict the compound's biological targets and interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., GSK-3β) with grid boxes centered on ATP-binding pockets .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes (RMSD <2.0 Å acceptable) .

- Pharmacophore Modeling : Identify critical features (e.g., oxazole as hydrogen-bond acceptor) using MOE or Schrödinger .

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

- Methodological Answer :

- Graph Set Analysis : Classify motifs (e.g., S(6) rings from N-H···O=C interactions) using CrystExplorer .

- Thermal Stability : Correlate melting points (e.g., 180–220°C) with intermolecular H-bond density via DSC .

- Hirshfeld Surfaces : Quantify H-bond contributions (e.g., 30–40% of total interactions) using CrystalExplorer .

Q. How to design experiments to validate the compound's mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Assays : Test inhibition of enoyl-ACP reductase (IC₅₀) using spectrophotometric NADH depletion assays .

- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled) with confocal microscopy to track subcellular localization .

- SAR Studies : Compare bioactivity of methyl-oxazole analogs (e.g., 5-phenyl vs. 5-methyl derivatives) to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.